(E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid is a useful research compound. Its molecular formula is C12H11N5O3 and its molecular weight is 273.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid is a compound with significant biological activity, particularly in the fields of antimicrobial and antimalarial research. This article compiles findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a hydrazone linkage and a triazine moiety, which contribute to its biological activities. The molecular formula is C12H11N5O3, and it has been identified as a potential lead compound due to its diverse pharmacological properties .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of hydrazone derivatives, including those similar to this compound. For instance:
- Antibacterial Effects : Compounds with similar structures have shown effectiveness against various bacterial strains. A study indicated that triazine-based hydrazones exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL .
- Antifungal Activity : The compound has also been tested for antifungal properties against Candida albicans and Aspergillus niger. In vitro assays revealed that certain derivatives displayed MIC values comparable to standard antifungal agents like fluconazole .
Antimalarial Activity
The antimalarial potential of compounds containing triazine rings has been extensively researched. For example:
- In Vitro Studies : Similar hydrazone compounds have demonstrated significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. The effective concentration for inhibition was reported at around 0.5 μM .
- In Vivo Efficacy : In murine models infected with Plasmodium yoelii, treatment with these compounds resulted in reduced parasitemia and increased survival rates compared to untreated controls .
The exact mechanism through which this compound exerts its effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in the metabolic pathways of microorganisms, disrupting their growth and replication processes.
- Interference with Nucleic Acid Synthesis : Similar compounds have been shown to interact with DNA or RNA synthesis pathways in pathogens, leading to cell death.
Case Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial properties of various hydrazone derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited potent antibacterial activity with MIC values as low as 10 μg/mL against resistant strains .
Case Study 2: Antimalarial Efficacy
In another investigation focused on antimalarial activity, researchers synthesized a series of triazine-based hydrazones. The lead compound demonstrated significant efficacy in reducing parasitemia levels in infected mice by up to 80% when administered at optimal dosages .
特性
IUPAC Name |
2-[(E)-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-7-10(14-12(20)17-15-7)16-13-6-8-4-2-3-5-9(8)11(18)19/h2-6H,1H3,(H,18,19)(H2,14,16,17,20)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAKDCFPTXDGSU-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。